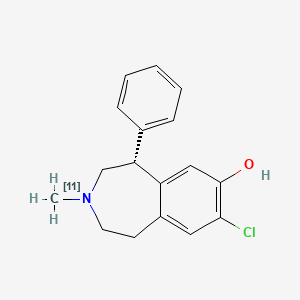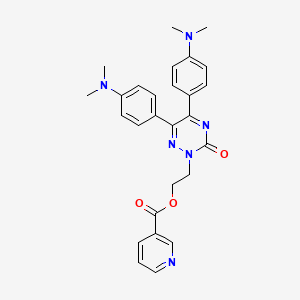
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. The compound belongs to the azo dye family, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. This compound is known for its stability and solubility in water, making it suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxyaniline. This involves treating 2-methoxyaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid in an alkaline medium. This step forms the azo linkage, resulting in the desired azo dye.
Neutralization and Purification: The final product is neutralized with sodium hydroxide to form the disodium salt, followed by purification through recrystallization or filtration.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common in large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.
Industry: Utilized in textile dyeing, paper coloring, and as a colorant in food and cosmetics.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:
pH Sensitivity: The azo group can accept or donate protons, leading to a color change that is useful in pH indicators.
Binding to Cellular Components: In biological applications, the compound can bind to proteins and nucleic acids, allowing for visualization under a microscope.
類似化合物との比較
Similar Compounds
- Disodium 4-hydroxy-3-((2-chlorophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
- Disodium 4-hydroxy-3-((2-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate
Uniqueness
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonate is unique due to its specific substituents, which confer distinct color properties and solubility characteristics. The presence of the methoxy group enhances its stability and makes it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
6505-96-0 |
|---|---|
分子式 |
C24H19N3Na2O10S3 |
分子量 |
651.6 g/mol |
IUPAC名 |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C24H21N3O10S3.2Na/c1-14-7-9-16(10-8-14)38(29,30)27-19-13-17(39(31,32)33)11-15-12-21(40(34,35)36)23(24(28)22(15)19)26-25-18-5-3-4-6-20(18)37-2;;/h3-13,27-28H,1-2H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChIキー |
CHVCXJYKVWHEBR-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4OC)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


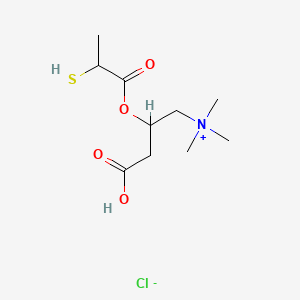

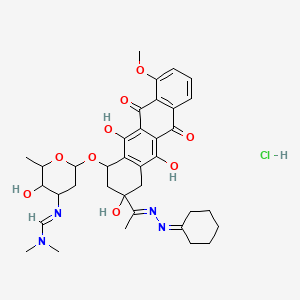
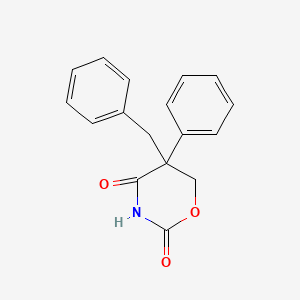

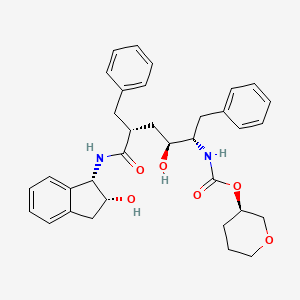
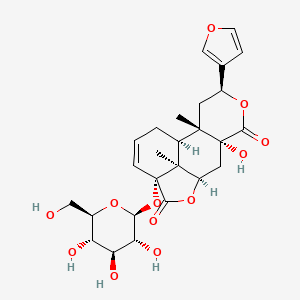
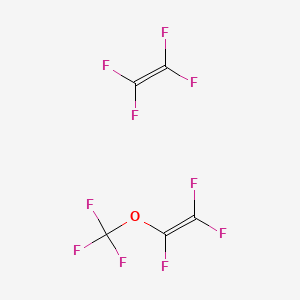
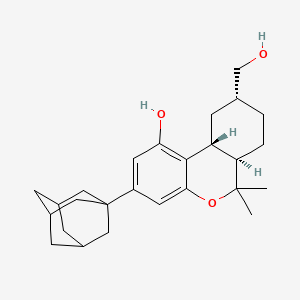
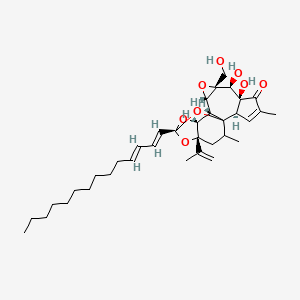
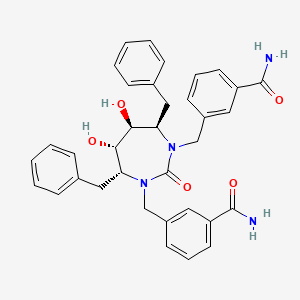
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
